

# Application Notes and Protocols for AZD-8055 in Combination Cancer Therapy

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of **AZD-8055**, a potent and selective dual mTORC1 and mTORC2 kinase inhibitor, in combination with other cancer therapies. The following sections detail the mechanism of action, key combination strategies, and detailed protocols for in vitro and in vivo experimentation.

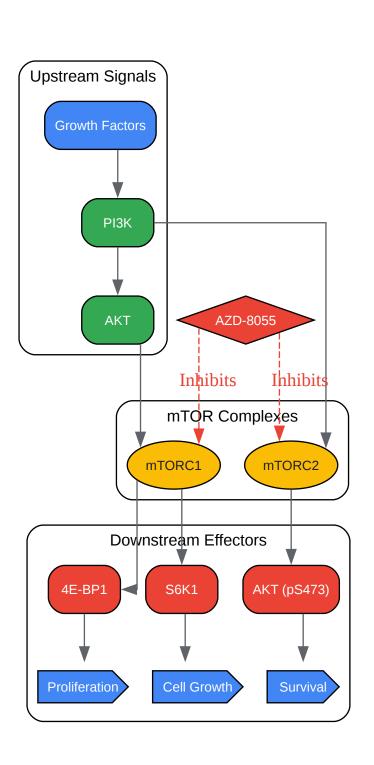
## **Introduction to AZD-8055**

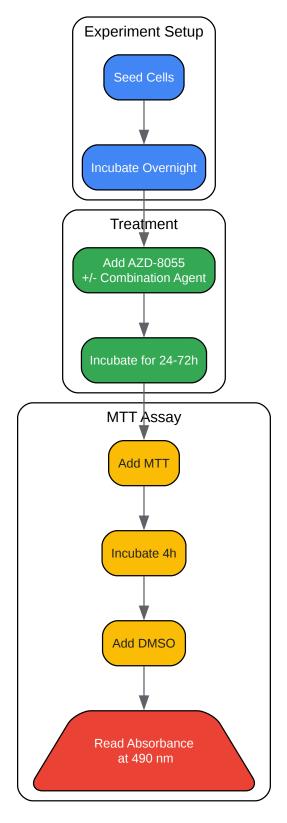
AZD-8055 is an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] Unlike rapalogs, which allosterically inhibit mTORC1, AZD-8055 targets the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2 complexes.[1][3] This dual inhibition prevents the feedback activation of AKT often observed with mTORC1-selective inhibitors, leading to a more complete shutdown of the PI3K/AKT/mTOR signaling pathway.[3] Preclinical studies have demonstrated its antitumor activity in a variety of cancer models, both as a single agent and in combination with other therapies.[4][5][6]

## **Signaling Pathway Overview**

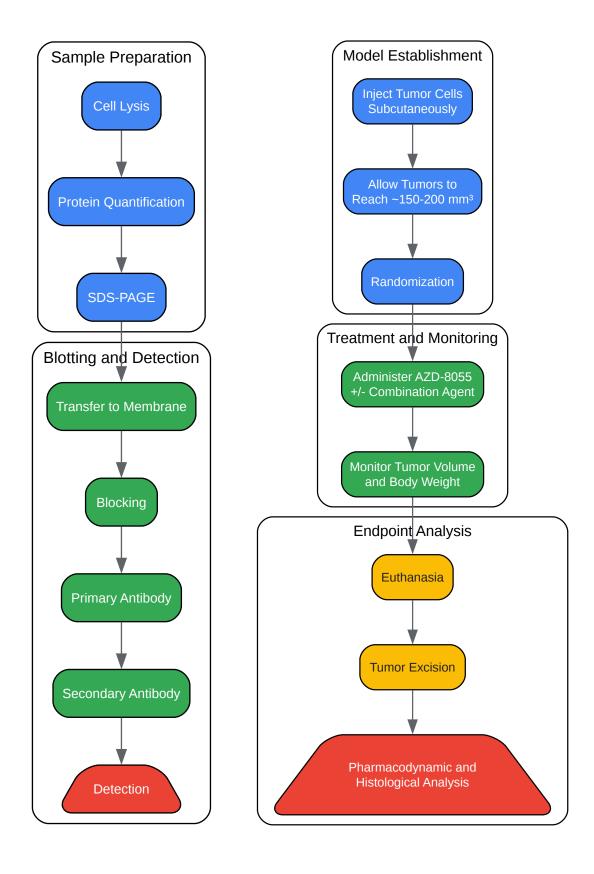
**AZD-8055**'s primary mechanism of action is the inhibition of mTOR kinase activity, which impacts downstream signaling of both mTORC1 and mTORC2.











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